molecular formula C15H11Cl B151802 9-(Chloromethyl)anthracene CAS No. 24463-19-2

9-(Chloromethyl)anthracene

Cat. No. B151802
Key on ui cas rn: 24463-19-2
M. Wt: 226.7 g/mol
InChI Key: PCVRSXXPGXRVEZ-UHFFFAOYSA-N
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Patent
US05128466

Procedure details

N,N'-Bisbenzyl spirodiamide 11 was obtained by diethyl ether extraction from the brine-DMSO reaction mixture in 80-93% yield. Bulkier derivatives N,N'-bis(diphenylmethyl)-spirodiamide 12 and N,N'-bis(9-anthracenylmethyl)-spirodiamide 13 have also been synthesized from diphenymethyl chloride and 9-anthracenylmethyl chloride, respectively. N,N'-bis(9-anthracenylmethyl)spirodiamide 13 was synthesized using the same method as bisbenzyl derivative 11 and isolated by column chromatography in 35% yield. The anthracenyl group in 13 is sensitive to oxygen, so analytically pure crystalline product was collected directly from fractions by cooling the chromatography fractions in a refrigerator under nitrogen. Diphenylmethyl chloride itself reacted with the basic equilibrium mixture of sodium methylsulfinylcarbanion and spirodiamide dianion in DMSO to produce a fluorescent product, tetraphenylethene. By employing a 100% excess of diphenylmethyl chloride, N,N'-bis(diphenylmethyl)-spirodiamide 12 was isolated by column chromatography in 22% yield.
[Compound]
Name
N,N'-bis(diphenylmethyl)-spirodiamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-bis(9-anthracenylmethyl)-spirodiamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bisbenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](Cl)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:15]1[C:28]2[C:19](=[CH:20][C:21]3[C:26](C=2CCl)=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH:18]=[CH:17][CH:16]=1.O=O>>[C:1]1([C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:20]([C:19]2[CH:28]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
N,N'-bis(diphenylmethyl)-spirodiamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
N,N'-bis(9-anthracenylmethyl)-spirodiamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CCl
Step Four
Name
bisbenzyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated by column chromatography in 35% yield
CUSTOM
Type
CUSTOM
Details
was collected directly from fractions
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the chromatography fractions in a refrigerator under nitrogen
CUSTOM
Type
CUSTOM
Details
Diphenylmethyl chloride itself reacted with the basic equilibrium mixture of sodium methylsulfinylcarbanion and spirodiamide dianion in DMSO

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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